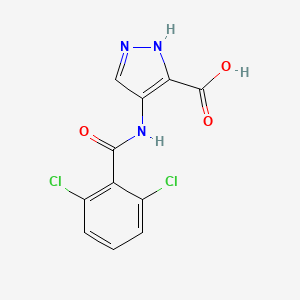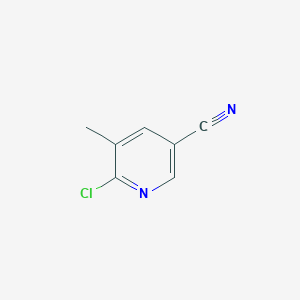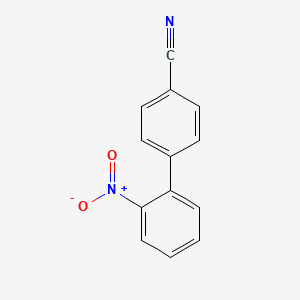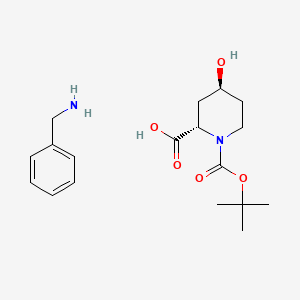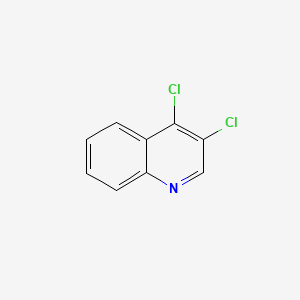
3,4-二氯喹啉
描述
3,4-Dichloroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry, particularly as antimalarial agents.
科学研究应用
3,4-Dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
3,4-Dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines like 3,4-Dichloroquinoline are the Plasmodium parasites, specifically Plasmodium falciparum . These parasites are responsible for causing malaria, a significant global health issue .
Mode of Action
The mode of action of 3,4-Dichloroquinoline involves several factors. It has the ability to target lipids, inhibit the formation of haemozoin (a crystalloid essential for the survival of the parasite), and generate reactive oxygen species . The compound also accumulates preferentially in the lysosomes of cells in the body .
Biochemical Pathways
3,4-Dichloroquinoline affects the biochemical pathways of the Plasmodium parasites. It inhibits the formation of haemozoin, a process that is crucial for the detoxification of heme released during hemoglobin digestion . By inhibiting this pathway, 3,4-Dichloroquinoline causes an accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
4-aminoquinolines like chloroquine, a close relative of 3,4-dichloroquinoline, are known to be extensively distributed in the body, with a volume of distribution of 200 to 800 l/kg . They are 60% bound to plasma proteins and are equally cleared by the kidney and liver . It is plausible that 3,4-Dichloroquinoline may have similar pharmacokinetic properties.
Result of Action
The result of the action of 3,4-Dichloroquinoline is the inhibition of the growth of Plasmodium falciparum. In vitro studies have shown a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) .
生化分析
Cellular Effects
Quinoline derivatives have been shown to exhibit significant larvicidal and pupicidal properties against malarial and dengue vectors . This suggests that 3,4-Dichloroquinoline may also have potential effects on cellular processes.
Molecular Mechanism
The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . This suggests that 3,4-Dichloroquinoline may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3,4-Dichloroquinoline in laboratory settings. It has been suggested that quinoline derivatives show significant larvicidal and pupicidal properties against malarial and dengue vectors , indicating potential long-term effects on cellular function.
Metabolic Pathways
Quinolines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for understanding its function and activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloroquinoline typically involves the chlorination of quinoline. One common method is the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethoxymethylenemalonic ester, followed by cyclization and chlorination steps . Another method involves the direct chlorination of quinoline using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of 3,4-Dichloroquinoline often employs the Gould–Jacobs reaction due to its efficiency and scalability. The process involves the following steps:
Condensation: Aniline derivatives react with ethoxymethylenemalonic ester to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring.
Chlorination: The quinoline derivative is chlorinated using agents like phosphorus oxychloride to introduce chlorine atoms at the desired positions.
化学反应分析
Types of Reactions: 3,4-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3rd and 4th positions are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction typically yields partially or fully hydrogenated quinoline derivatives.
相似化合物的比较
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of antimalarial drugs.
Chloroquine: A well-known antimalarial drug derived from quinoline.
Hydroxychloroquine: A hydroxylated derivative of chloroquine with similar antimalarial properties.
Uniqueness: 3,4-Dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual chlorine substitution makes it a versatile intermediate for the synthesis of various biologically active compounds .
属性
IUPAC Name |
3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWVUXDITWYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485175 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25836-11-7 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


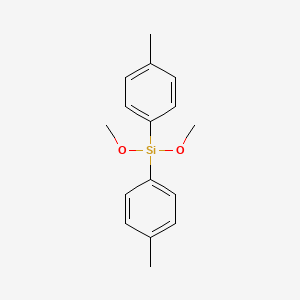
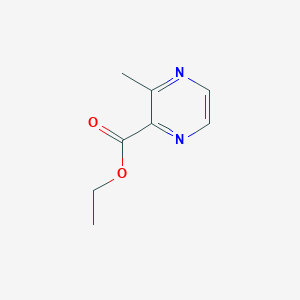
![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)
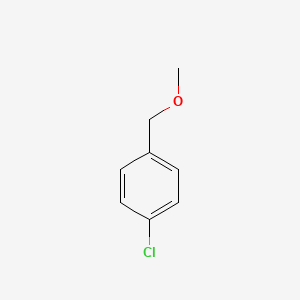
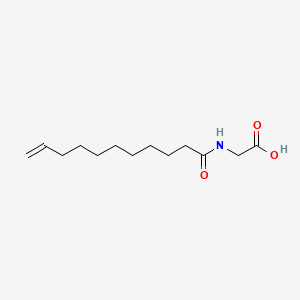


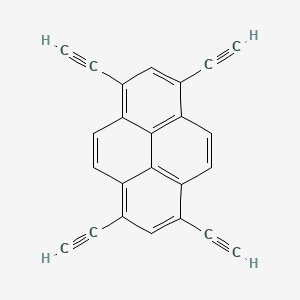
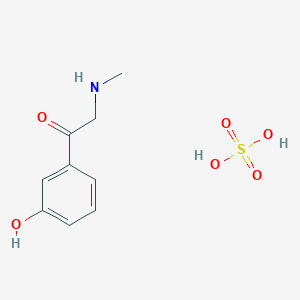
![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
